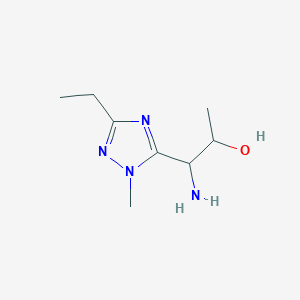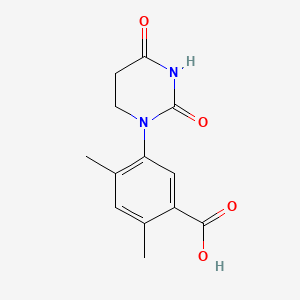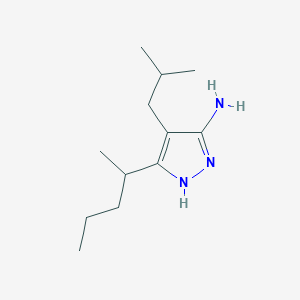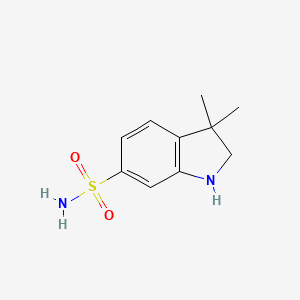
2,3-Dihydro-3,3-dimethyl-1H-indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and their role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole with sulfonamide reagents under specific conditions. One common method includes the use of diazomethane in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or alkylating agents are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-indole: A precursor in the synthesis of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide.
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H14N2O2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,2-dihydroindole-6-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2)6-12-9-5-7(15(11,13)14)3-4-8(9)10/h3-5,12H,6H2,1-2H3,(H2,11,13,14) |
Clave InChI |
GSIKQLXNHPVLFN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=CC(=C2)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
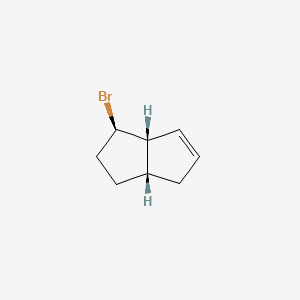
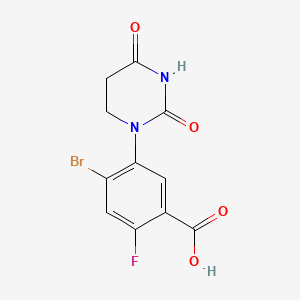
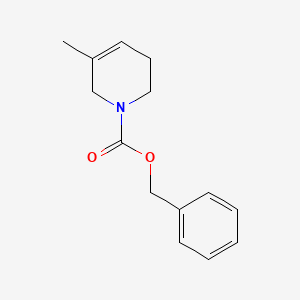
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
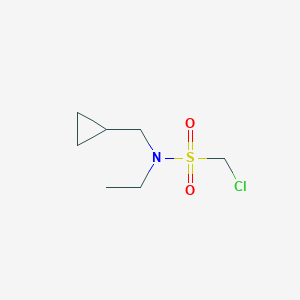
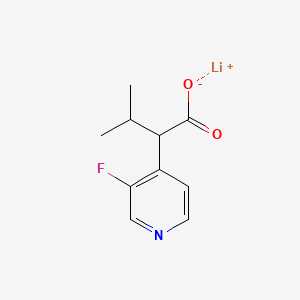
![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
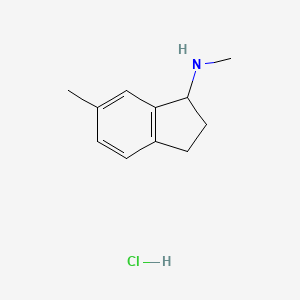
![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)
